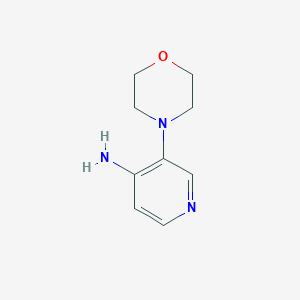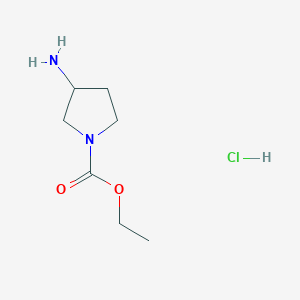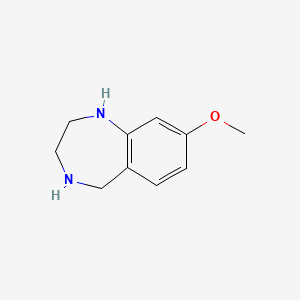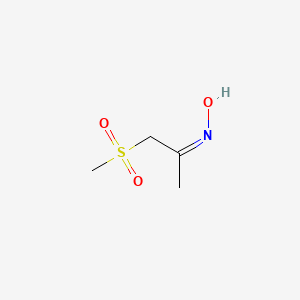
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
Benzoxazinones are a type of heterocyclic organic compound, which means they contain a ring structure made up of different types of atoms . They are known to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Synthesis Analysis
Benzoxazinones can be synthesized through various methods. One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of benzoxazinones is characterized by a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms .Chemical Reactions Analysis
Benzoxazinones can undergo various chemical reactions. For example, they can react with acetophenones to yield ethanones, which can then be cyclized to form coumarinyl integrated thiazolo .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinones can vary widely depending on their specific structure. For example, the standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .Applications De Recherche Scientifique
NMR Structural Study : A study conducted by Neuvonen, Pohtola, and Pihlaja (1989) explored the NMR (nuclear magnetic resonance) structural study of substituted 1,2‐dihydro‐4H‐3,1‐benzoxazines, which include compounds similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Their research provided insights into the configurational and conformational assignments of these compounds based on 1H and 13C NMR data (Neuvonen, Pohtola, & Pihlaja, 1989).
Antimicrobial and Antioxidant Properties : Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from compounds structurally related to this compound. Their research indicated that these compounds possess potent antimicrobial and antioxidant properties, highlighting their potential in medicinal chemistry (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized analogues of 1, 4-Benzoxazine, including derivatives of this compound, and evaluated their antibacterial activity. Their findings indicated good antibacterial activity against various strains, suggesting the potential application of these compounds in combating bacterial infections (Kadian, Maste, & Bhat, 2012).
Crystal Structure Analysis : A study by Gao, Qu, Ye, and Fu (2015) on the synthesis and crystal structure of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, a compound similar to this compound, provides valuable insights into the structural aspects of such compounds, which is crucial for understanding their potential applications (Gao, Qu, Ye, & Fu, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNURQZKNDYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)




![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)

![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

